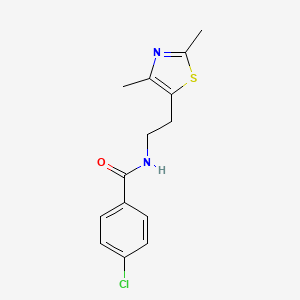
4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CA-074, and it has been found to have a variety of biochemical and physiological effects on cells and tissues.
科学的研究の応用
Synthesis and Biological Activity
Cytotoxic Activity in Cancer Research 4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide and its derivatives have been studied for their cytotoxic activity against cancer cell lines. Particularly, certain sulfonamide derivatives synthesized using 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates exhibited significant anticancer activity. One compound, in particular, demonstrated potent efficacy against breast cancer cell lines, with a notable IC50 value compared to the reference drug 5-fluorouracil (Ghorab et al., 2015).
Carbonic Anhydrase Inhibition for Therapeutic Applications The compound has been used to synthesize novel acridine sulfonamide compounds, which were evaluated as inhibitors of carbonic anhydrase isoenzymes. These compounds showed high affinity and inhibition potency, particularly for the cytosolic isoforms hCA II and VII. The inhibition of these enzymes is crucial for managing conditions such as glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).
Antimicrobial and Antifungal Properties Studies on the synthesis, characterization, and antimicrobial activities of N-substituted sulfanilamide derivatives, including 4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide, have shown that these compounds possess notable antibacterial and antifungal properties. This highlights their potential use in developing new antimicrobial agents (Lahtinen et al., 2014).
Structural and Chemical Analysis
Sulfonamide Inhibitors of Carbonic Anhydrases The compound has been part of studies focusing on new aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes. These inhibitors have shown different activities for the isoenzymes studied, indicating their potential in treating diseases where carbonic anhydrase activity plays a part (Supuran et al., 2013).
Synthesis and Antimicrobial Activity of Bisimidyl Sulfonamido Ketones The compound's derivatives have been designed, synthesized, and evaluated for their antimicrobial activity. The presence of biologically active segments like β-lactam, cyclic imide, and sulfonamido group in these derivatives signifies their potential in therapeutic applications (Fadel & Al-Azzawi, 2021).
特性
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-9-14(20)18-11-6-4-10(5-7-11)15(21)19-12-2-1-3-13(8-12)24(17,22)23/h1-8H,9H2,(H,18,20)(H,19,21)(H2,17,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYFIWJMUSLKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetamido)-N-(3-sulfamoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


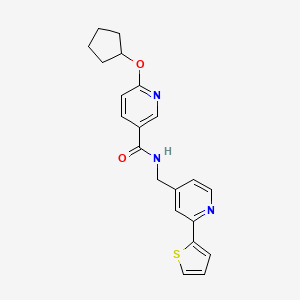
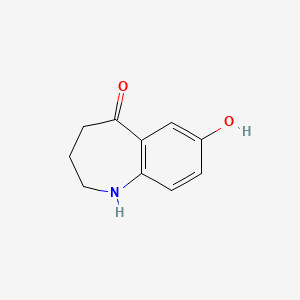
![N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2400693.png)
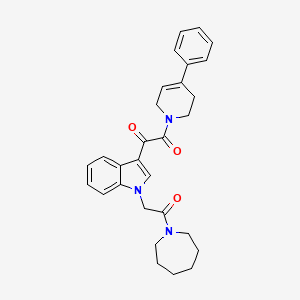

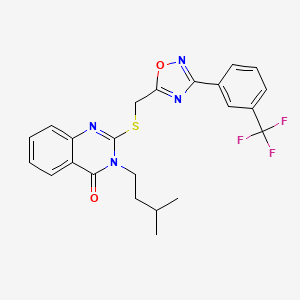

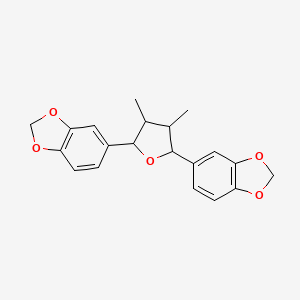
![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)
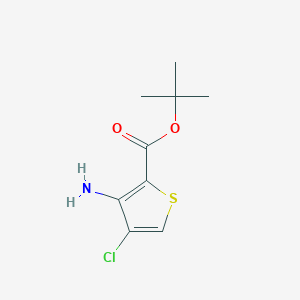
![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)
![2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone](/img/structure/B2400711.png)
